![molecular formula C5H12ClN B561514 (R)-3-methylpyrrolidine hydrochloride CAS No. 235093-98-8](/img/structure/B561514.png)
(R)-3-methylpyrrolidine hydrochloride
Overview
Description
“®-3-methylpyrrolidine hydrochloride” likely refers to the hydrochloride salt form of the compound “®-3-methylpyrrolidine”. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring structure. They are found in many natural and synthetic compounds, including pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “®-3-methylpyrrolidine hydrochloride” would consist of a five-membered ring with one nitrogen atom and four carbon atoms, with a methyl group attached to one of the carbon atoms in the ring. The “®” indicates the configuration of the chiral center at the carbon attached to the methyl group .
Chemical Reactions Analysis
Pyrrolidines, as a class of compounds, can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions would depend on the substituents on the pyrrolidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, hydrochloride salts of organic bases often have improved water solubility compared to their free base forms .
Scientific Research Applications
Pharmacological Profiles and Effects
A study explored the pharmacological profiles of R-96544, a novel 5-HT2A receptor antagonist, revealing its potential in inhibiting platelet aggregation and offering insights into its selective serotonergic activity. This research provides a foundation for understanding how similar compounds, including "(R)-3-methylpyrrolidine hydrochloride," could be applied in pharmacology to modulate serotonergic receptors and affect platelet aggregation (Ogawa et al., 2002).
Another study highlighted the effects of R-102444 and its active metabolite R-96544 on experimental acute and chronic pancreatitis, suggesting a role for 5-HT2A receptors in the progression of pancreatitis. This research underscores the therapeutic potential of targeting these receptors in the treatment of pancreatitis and possibly other inflammatory conditions (Ogawa et al., 2005).
Organic Synthesis and Chemistry
Efficient synthesis methodologies for related pyrrolidine compounds have been developed, demonstrating the versatility of these compounds in organic synthesis. For instance, an efficient and practical synthesis of (R)-2-methylpyrrolidine showcases the compound's utility in creating scalable preparations for research and industrial applications (Zhao et al., 2006).
A novel protocol for preparing 3-amino-2-methylpyrrolidines through reductive ring closure and ring expansion processes illustrates the potential for synthesizing complex molecules for pharmaceutical applications. Such methodologies could be adapted for the synthesis and functionalization of "(R)-3-methylpyrrolidine hydrochloride" and similar molecules (D’hooghe et al., 2009).
Materials Science Applications
- The study on the synthesis of water-dispersible graphene-modified magnetic polypyrrole nanocomposite and its ability to efficiently adsorb methylene blue from aqueous solution demonstrates the application of pyrrolidine-based compounds in environmental science and nanotechnology. This research opens avenues for using similar compounds in the development of novel materials for water treatment and purification processes (Bai et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3R)-3-methylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N.ClH/c1-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJFUMBJQINVKP-NUBCRITNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660806 | |
Record name | (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
235093-98-8 | |
Record name | (3R)-3-Methylpyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 235093-98-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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